Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C10H8ClNO4S. It belongs to the class of isothiazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves multi-step reactions. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at low temperatures, followed by the addition of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the inert atmosphere and precise temperature control throughout the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .
Scientific Research Applications
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide
- 3-chlorobenzo[d]isothiazole-1,1-dioxide
- 3,4-dichloroisothiazol-5-yl derivatives
Uniqueness
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to the presence of the chlorine atom and the ethyl ester group, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C10H8ClNO4S |
---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
ethyl 5-chloro-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-2-16-10(13)9-7-5-6(11)3-4-8(7)17(14,15)12-9/h3-5H,2H2,1H3 |
InChI Key |
DOQHPDJFDMBQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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